3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine
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Overview
Description
3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in pharmaceutical research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole
- 2-Chloro-3-iodopyridine
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the propan-2-yl group enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C11H14IN3 |
---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
3-iodo-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14IN3/c1-6(2)9-5-7(3)13-11-10(12)8(4)14-15(9)11/h5-6H,1-4H3 |
InChI Key |
NYFYNBZGBZEGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)I |
Origin of Product |
United States |
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